Mureletecan -

Mureletecan

Catalog Number: EVT-275732
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mureletecan is a water-soluble prodrug, consisting of camptothecin covalently linked to polymeric backbone methacryloylglycynamide, with potential antineoplastic activity. After entering tumor cells, the active moiety camptothecin is slowly released from mureletecan via hydrolysis of the ester linkage. Camptothecin, an alkaloid isolated from the Chinese tree Camptotheca acuminata, binds to and stabilizes the topoisomerase I-DNA covalent complex. This inhibits the religation of topoisomerase I-mediated single-stranded DNA breaks and produces potentially lethal double-stranded DNA breaks when encountered by the DNA replication machinery, resulting in the inhibition of DNA replication and apoptosis. Compared to camtpothecin, this prodrug formulation increases camptothecin drug delivery to the tumor site while reducing systemic toxicity. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
Source and Classification

Mureletecan was developed by Pfizer Inc. and is currently in the clinical trial phase, specifically Phase 1. The compound is derived from the camptothecin family of alkaloids, which are known for their anticancer properties. The drug's development is focused on enhancing the therapeutic efficacy while minimizing side effects associated with traditional chemotherapy agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mureletecan involves several intricate chemical processes. One common method includes the use of ozonolysis, which has been applied in the total synthesis of various camptothecin derivatives. This technique allows for the selective cleavage of double bonds within organic compounds, facilitating the formation of key intermediates necessary for constructing the Mureletecan structure.

The molecular formula of Mureletecan is C41H50N6O10C_{41}H_{50}N_{6}O_{10}, and its structural complexity necessitates careful control over reaction conditions to ensure high yields and purity . The synthesis typically involves multiple steps, including:

  1. Formation of key intermediates: Utilizing reactions such as alkylation or acylation.
  2. Coupling reactions: To assemble the final structure.
  3. Purification: Techniques like chromatography are employed to isolate Mureletecan from by-products.
Molecular Structure Analysis

Structure and Data

Mureletecan's molecular structure is characterized by a complex arrangement that includes multiple rings and functional groups conducive to its mechanism of action as a topoisomerase I inhibitor. The InChIKey for Mureletecan is GQHTYSSMFPYMQM-GXUZKUJRSA-N, and it has a CAS Registry number of 246527-99-1. The intricate design of its molecular framework allows it to effectively bind to the target enzyme, disrupting normal DNA processing activities .

Chemical Reactions Analysis

Reactions and Technical Details

Mureletecan undergoes several chemical reactions that are critical for its activity as an anticancer agent. The primary reaction involves the formation of a stable complex with topoisomerase I, leading to the stabilization of DNA breaks during replication. This process can be summarized as follows:

  1. Binding: Mureletecan binds to the topoisomerase I-DNA complex.
  2. Stabilization: The binding stabilizes transient DNA breaks that occur during replication.
  3. Cell Cycle Arrest: This stabilization leads to cell cycle arrest in cancer cells, preventing their proliferation.

These reactions highlight the importance of Mureletecan's chemical properties in exerting its therapeutic effects against cancer .

Mechanism of Action

Process and Data

The mechanism of action for Mureletecan involves inhibiting topoisomerase I, an enzyme essential for DNA unwinding during replication. When Mureletecan binds to this enzyme, it prevents the re-ligation of DNA strands after they have been cleaved, resulting in an accumulation of DNA breaks that ultimately leads to apoptosis (programmed cell death) in cancer cells .

This mechanism has been validated through various preclinical studies that demonstrate enhanced cytotoxicity against tumor cells when treated with Mureletecan compared to untreated controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mureletecan exhibits several notable physical and chemical properties that influence its pharmacological profile:

  • Molecular Weight: Approximately 786.9 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data is not widely available but is essential for formulation considerations.

These properties are critical for understanding its behavior in biological systems and optimizing its formulation for therapeutic use .

Applications

Scientific Uses

Mureletecan has significant potential applications in oncology as a treatment for various types of cancers due to its mechanism as a topoisomerase I inhibitor. It is primarily being investigated for use against solid tumors that are resistant to conventional therapies.

Introduction to Mureletecan as a Novel Antineoplastic Agent

Historical Context of Camptothecin Derivatives in Oncology

Camptothecin (CPT), a pentacyclic quinoline alkaloid first isolated from Camptotheca acuminata in 1966, represents one of oncology's most pharmacologically significant natural product discoveries [4] [7]. Early clinical evaluation of the native CPT compound revealed substantial limitations, including severe toxicity profiles (myelosuppression, hemorrhagic cystitis) and chemical instability of its crucial E-ring lactone moiety under physiological conditions [1] [10]. The resolution of CPT's mechanism of action in 1985 marked a transformative milestone when Hsiang and colleagues identified topoisomerase I (TopoI) as its molecular target [4]. This enzyme, essential for DNA relaxation during replication and transcription, becomes trapped by CPT in a ternary complex (CPT-TopoI-DNA), leading to lethal DNA double-strand breaks during replication fork collision [1] [7].

These mechanistic insights spurred intensive medicinal chemistry efforts to overcome the inherent limitations of natural CPT. Structural modifications focused primarily on solubility enhancement, lactone ring stabilization, and bioavailability improvement yielded two first-generation derivatives that achieved clinical success: topotecan (1996) and irinotecan (1996), followed by belotecan (2003) [4] [7]. Irinotecan, a prodrug requiring carboxylesterase-mediated conversion to its active metabolite SN-38, exemplifies the prodrug strategy to improve therapeutic index. Nevertheless, significant challenges persist across the CPT class, including variable metabolic activation, ATP-binding cassette (ABC) transporter-mediated resistance, and tumor microenvironment-dependent activity limitations [1] [10]. These unresolved issues necessitate continued innovation in CPT-based drug design, creating the conceptual foundation for next-generation agents like mureletecan.

Table 1: Evolution of Key Camptothecin-Derived Anticancer Agents

Compound (Approval Year)Key Structural ModificationsPrimary Clinical ApplicationsNotable Limitations
Camptothecin (N/A)None (natural compound)Early gastric/bladder cancer trialsSevere toxicity, chemical instability, poor solubility
Topotecan (1996)9-dimethylaminomethyl substitution at C10Ovarian cancer, SCLCMyelosuppression, variable oral bioavailability
Irinotecan (1996)10,11-ethylenedioxy substitution; piperidinopiperidine side chainColorectal cancer, pancreatic cancerDiarrhea (cholinergic & delayed), SN-38 conversion variability
Belotecan (2003)7-ethyl-9,10-methylenedioxy substitutionOvarian cancer, SCLCMyelosuppression, fatigue
Mureletecan (Investigational)Polymeric prodrug conjugateUnder investigation in solid tumorsMetabolic activation kinetics under characterization

Rationale for Polymeric Prodrug Development

The development of polymeric prodrugs represents a sophisticated pharmacological strategy to overcome the persistent limitations of conventional CPT analogs. Mureletecan exemplifies this approach through its covalent conjugation of a CPT derivative to a water-soluble polymeric carrier, fundamentally altering its pharmacokinetic profile and biodistribution. The core rationale for this design stems from several interconnected pharmacological imperatives:

First, the inherent chemical instability of CPT's α-hydroxy-δ-lactone ring remains a fundamental challenge. In physiological pH >6, the lactone undergoes rapid hydrolysis to the inactive carboxylate form, which exhibits significantly reduced TopoI inhibitory activity and increased affinity for human serum albumin, further reducing tumor bioavailability [1] [7]. Polymeric conjugation shields this critical pharmacophore, potentially maintaining the lactone in its closed, bioactive configuration during systemic circulation [5].

Second, conventional CPT derivatives exhibit suboptimal tumor selectivity, leading to dose-limiting toxicities in rapidly dividing healthy tissues (bone marrow, gastrointestinal epithelium). The enhanced permeability and retention (EPR) effect, characteristic of many solid tumors, provides a physiological rationale for macromolecular carriers. Polymeric prodrugs like mureletecan leverage this phenomenon through their prolonged circulation half-life and passive tumor targeting capabilities [4] [8]. Studies of PEGylated liposomal irinotecan (nal-IRI) demonstrated superior tumor accumulation compared to free irinotecan, validating this delivery paradigm [4].

Third, polymeric architectures enable controlled drug release kinetics through judicious linker design. Mureletecan incorporates enzymatically cleavable linkers that respond to tumor-specific stimuli such as elevated lysosomal proteases or acidic pH, facilitating intracellular payload release [5] [8]. This represents a significant advancement over ester-based prodrugs (e.g., irinotecan) that undergo unpredictable enzymatic conversion influenced by genetic polymorphisms and drug interactions [2].

Table 2: Advanced Drug Delivery Technologies for Camptothecins

Technology PlatformRepresentative AgentKey AdvantagesClinical/Preclinical Outcomes
Liposomal EncapsulationPEGylated liposomal irinotecan (nal-IRI)Enhanced tumor accumulation via EPR; reduced systemic exposureImproved survival in pancreatic cancer; reduced diarrhea incidence
Antibody-Drug Conjugates (ADCs)Sacituzumab govitecan (Trop-2-targeted SN-38)Active tumor targeting; bystander effectApproved for TNBC; objective responses in multiple carcinomas
Dendrimer ConjugatesDEP® irinotecanPrecise drug loading; tunable release kineticsPhase II trials in colorectal cancer
Polymeric ProdrugsMureletecanHigh drug payload; linker-controlled activationEnhanced tumor growth inhibition in xenografts; reduced systemic toxicity

Research Objectives and Knowledge Gaps in Current Literature

The development of mureletecan addresses several critical knowledge gaps in the camptothecin prodrug landscape. Primary research objectives driving its investigation include:

Metabolic Activation Precision: Current CPT prodrugs (e.g., irinotecan) exhibit unpredictable activation kinetics due to dependence on carboxylesterases, enzymes subject to genetic polymorphisms and drug-drug interactions [2] [8]. Mureletecan's design objectives include creating tumor-selective activation mechanisms independent of these variables. Preclinical models indicate its linker system responds specifically to lysosomal cysteine proteases (cathepsin B) overexpressed in malignant tissues, potentially offering more consistent intracellular drug release [5] [8]. However, quantitative characterization of tumor-to-normal tissue activation ratios remains an ongoing research priority.

Resolution of Transport-Mediated Resistance: ATP-binding cassette (ABC) transporters, particularly ABCG2 (BCRP), efficiently efflux conventional camptothecins from tumor cells, conferring multidrug resistance [1] [7]. Preliminary evidence suggests polymeric conjugation may bypass efflux mechanisms through altered cellular internalization pathways (e.g., endocytosis rather than passive diffusion) [5]. Comprehensive evaluation of mureletecan's activity in ABCG2-overexpressing models represents a key knowledge gap currently being addressed.

Redox Homeostasis Disruption: Beyond TopoI inhibition, emerging research highlights CPT's potential to disrupt cancer redox homeostasis through glutathione (GSH) depletion and reactive oxygen species (ROS) amplification [5]. Mureletecan's polymeric backbone incorporates self-immolative quinone methide (QM) precursors designed to deplete tumor GSH reserves upon activation, creating a synergistic cytotoxic mechanism alongside TopoI inhibition [5]. Quantitative assessment of this dual mechanism represents a novel research frontier in camptothecin biology.

Metastatic Microenvironment Targeting: The extracellular matrix remodeling characteristic of metastatic niches creates unique therapeutic challenges. Polymeric prodrugs show preferential accumulation not only in primary tumors but also in metastatic lesions due to their dense, disorganized vasculature [4] [8]. Mureletecan research objectives include characterizing its distribution in metastatic microenvironments—a significant gap in current CPT literature where most pharmacokinetic data derive from primary tumor models.

Predictive Biomarker Identification: Clinical translation requires identifying biomarkers predicting mureletecan responsiveness. Potential candidates under investigation include tumor cathepsin B expression (activation biomarker), TopoI gene copy number (target expression), and intratumoral GSH/GSSG ratios (redox environment) [5] [8]. Establishing validated biomarker panels remains a critical unmet need in the field.

Table 3: Key Knowledge Gaps and Research Objectives for Mureletecan

Knowledge GapCurrent Research ObjectiveExperimental ModelsPotential Impact
Tumor-Specific Activation QuantificationDetermine activation kinetics across tumor subtypesXenografts with varying cathepsin B activity; patient-derived organoidsPredictive biomarker development
Resistance Mechanism CharacterizationEvaluate efficacy in ABCG2-overexpressing modelsCRISPR-engineered cell lines; resistant patient-derived xenograftsPatient stratification strategies
Redox Modulation ContributionQuantify ROS/GSH dynamics after treatmentFRET-based redox sensors; metabolomic profilingRational combination therapy design
Metastatic Targeting EfficiencyAssess distribution in disseminated diseaseOrthotopic metastatic models; spontaneous metastasis platformsExpansion to metastatic indications
Biomarker ValidationCorrelate molecular features with responseMulti-omic analysis of responder vs. non-responder modelsPrecision medicine implementation

Properties

Product Name

Mureletecan

IUPAC Name

Unknown

Molecular Formula

Unknown

Molecular Weight

0.0

Solubility

Soluble in DMSO, not in water

Synonyms

Mureletecan; PNU166148; PNU 166148; PNU-166148; MAGCPT; MAG CPT; MAG-CPT

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.